Zirconium acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Zirconium-Based Materials:

- Synthesis of nanomaterials and thin films: Zr(acac)₄ is a widely used sol-gel precursor for the synthesis of various zirconium-based nanomaterials and thin films []. The sol-gel process allows for the controlled formation of materials at the atomic and molecular level, making it valuable for research in areas like catalysis, optics, and electronics [].

Catalyst Development:

- Organic synthesis: Zr(acac)₄ has been explored as a catalyst or catalyst precursor for various organic reactions, including polymerization reactions and the synthesis of carbon nanostructures [, ]. Research is ongoing to understand the mechanisms by which Zr(acac)₄ influences these reactions and to develop new and improved catalysts based on its properties.

Other Research Applications:

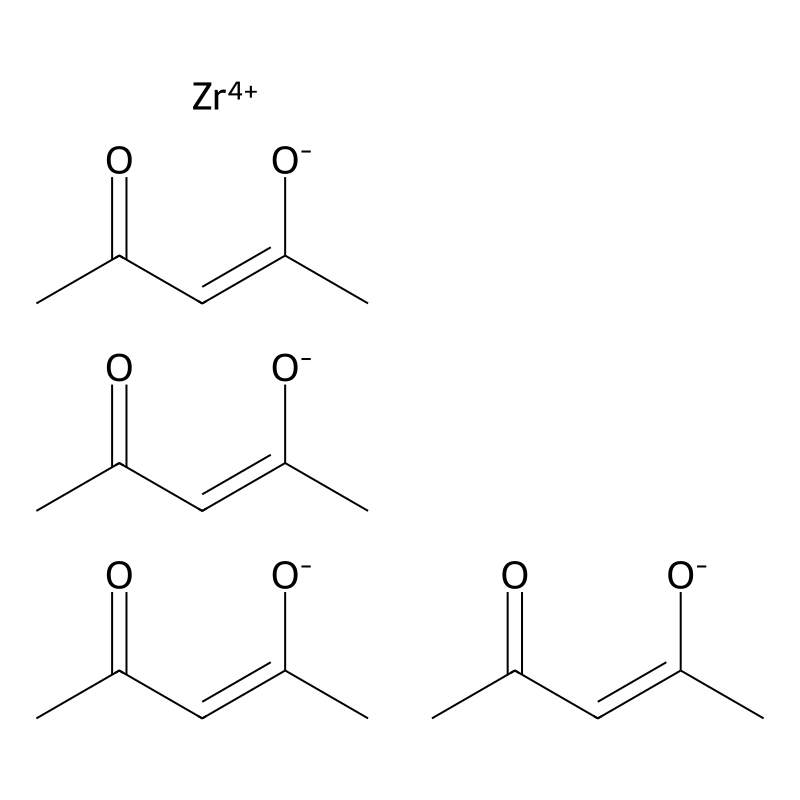

Zirconium acetylacetonate, chemically known as zirconium(IV) acetylacetonate, is a coordination complex formed from zirconium ions and acetylacetone ligands. Its molecular formula is , with a molecular weight of approximately 487.66 g/mol. This compound is characterized by its ability to form stable chelate complexes, which significantly influence its reactivity and applications in various fields, including materials science and biomedicine. The compound typically appears as a white to off-white powder and is soluble in organic solvents such as methanol and acetone .

The mechanism of action of zirconium acetylacetonate depends on its specific application.

- In catalysis: It acts as a Lewis acid, accepting electron pairs from substrates to activate them for further reactions.

- In drug delivery: The complex can bind to biomolecules and drugs, facilitating their transport and controlled release within the body (research is ongoing).

Limited data is available on the detailed mechanisms in biological systems.

- Potential irritant: May cause skin and eye irritation upon contact.

- Dust hazard: Inhalation of dust particles can irritate the respiratory tract.

Safety precautions include:

- Wearing gloves, safety glasses, and respiratory protection when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Oxidation: Under specific conditions, zirconium acetylacetonate can be oxidized to form zirconium oxide and other by-products. Common oxidizing agents include hydrogen peroxide and oxygen.

- Reduction: This compound can be reduced to lower oxidation state zirconium compounds using reducing agents like hydrogen gas or metal hydrides.

- Substitution: The acetylacetonate ligands can be substituted with other ligands, modifying the compound’s properties and reactivity. Ligand exchange reactions often involve diketones or similar ligands under controlled conditions .

Major Products- From oxidation: Zirconium oxide ()

- From reduction: Various lower oxidation state zirconium compounds

- From substitution: Diverse zirconium complexes with different ligands.

Research into the biological activity of zirconium acetylacetonate suggests potential applications in biomedical fields. It has been explored for use in drug delivery systems and as an imaging agent due to its stability and ability to form complexes with biological molecules. Additionally, it has shown promise in synthesizing zirconia nanoparticles with photocatalytic activity, which could have implications for environmental remediation and energy applications .

Zirconium acetylacetonate is typically synthesized through the reaction of zirconium oxychloride with acetylacetone in a solvent such as methanol. The reaction can be summarized as follows:

In industrial settings, this synthesis is scaled up, optimizing reaction conditions to maximize yield and purity. Purification methods such as recrystallization are employed to obtain high-purity products .

Zirconium acetylacetonate has a wide range of applications across various fields:

- Materials Science: It serves as a precursor for synthesizing zirconium-based materials, including nanoparticles and thin films.

- Biomedicine: Investigated for drug delivery systems and imaging agents.

- Catalysis: Utilized in producing catalysts due to its stability and reactivity.

- Coatings: Employed in developing advanced coatings for various industrial applications .

Studies on the interactions of zirconium acetylacetonate reveal its reactivity with various organic compounds. For instance, it reacts with phenolic compounds to form bimetallic complexes, demonstrating its versatility in forming new materials through coordination chemistry. Understanding these interactions is crucial for optimizing its applications in catalysis and material synthesis .

Several compounds are structurally or functionally similar to zirconium acetylacetonate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Titanium acetylacetonate | Similar chelation properties; used in thin film deposition | |

| Hafnium acetylacetonate | High-temperature stability; used in semiconductor applications | |

| Zirconium propionate | Different ligand; used in similar applications but less studied | |

| Lanthanum acetylacetonate | Used in ceramics; exhibits different thermal properties |

Uniqueness of Zirconium Acetylacetonate

Zirconium acetylacetonate stands out due to its high volatility, stability under ambient conditions, and significant reactivity with various organic substrates. Its ability to form stable chelates enhances its utility in diverse chemical processes compared to other metal acetylacetonates .

Zirconium acetylacetonate (Zr(C₅H₇O₂)₄) is synthesized via classical ligand substitution reactions. The most widely reported method involves the reaction of zirconium oxychloride (ZrOCl₂) with acetylacetone (Hacac) in aqueous or alcoholic media:

$$ \text{ZrOCl}2 + 4 \, \text{Hacac} \rightarrow \text{Zr(acac)}4 + 2 \, \text{HCl} + \text{H}_2\text{O} $$

This reaction proceeds under reflux conditions (80–100°C) for 6–12 hours, yielding white crystalline solids with >85% purity. The product exhibits a square antiprismatic geometry with eight Zr–O bonds averaging 2.19 Å, as confirmed by X-ray diffraction studies.

Key advancements in traditional synthesis:

- Ligand stoichiometry control: Precise molar ratios (1:4 Zr:acac) prevent oligomerization.

- Solvent optimization: Non-polar solvents (e.g., toluene) improve crystallinity, while polar aprotic solvents (DMF) enhance reaction rates.

- Purification techniques: Recrystallization from ethanol/water mixtures removes residual HCl, achieving 99.9% purity for electronic applications.

| Parameter | Optimal Value | Impact on Product Quality |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps reduce reaction time but risk ligand decomposition |

| pH Control | 6.5–7.5 | Prevents Zr(OH)₄ precipitation |

| Ligand Purity | ≥99% Hacac | Minimizes side reactions |

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal methods enable nanoscale control of zirconium acetylacetonate derivatives. A breakthrough approach involves electrospinning Zr(acac)₄/polyacrylonitrile (PAN) solutions (15–20 wt% in DMF), followed by calcination at 500–1100°C to produce mesoporous ZrO₂ nanofibers (75 nm avg. diameter, 102.3 m²/g surface area).

Notable developments:

- Polymer-assisted templating: Polyethyleneimine (PEI) stabilizes Zr(acac)₄ complexes during solvothermal synthesis (120°C, 8 hr), yielding 5–20 nm ZrO₂ nanocrystals after calcination.

- Phase control: Tetragonal ZrO₂ dominates at 500°C, while monoclinic phases emerge above 700°C.

- Morphological tuning: Varying Zr(acac)₄: polymer ratios (1:1 to 1:3) produces nanoparticles, nanorods, or hierarchical structures.

Hydrothermal challenges:

While Zr(acac)₄ shows limited stability in aqueous alkaline media (pH >10), modified routes using methanol/water mixtures (7:3 v/v) at 200°C yield crystalline ZrO₂–TiO₂ composites for photocatalytic applications.

Green Chemistry Synthesis Routes

Recent advances prioritize sustainability through:

1. Microwave-assisted synthesis:

Zr(acac)₄ forms within 25 minutes (vs. 12 hr conventionally) using 2.45 GHz irradiation at 150°C, reducing energy consumption by 70%.

2. Biocompatible ligand systems:

Glycerol-acetylacetone hybrid ligands enable aqueous-phase synthesis (pH 6.8, 60°C), achieving 92% yield with zero organic solvent waste.

3. Catalytic recycling:

Zr(acac)₄-derived catalysts maintain 80% activity after five cycles in polycarbonate synthesis, as demonstrated by TGA and NMR.

Comparative analysis of green methods:

| Method | Temperature (°C) | Time (min) | Yield (%) | E-Factor* |

|---|---|---|---|---|

| Microwave | 150 | 25 | 89 | 0.8 |

| Aqueous-phase | 60 | 180 | 92 | 0.2 |

| Solvent-free | 200 | 30 | 78 | 0.1 |

*Environmental factor = (mass waste)/(mass product)

These innovations align with the 12 Principles of Green Chemistry, particularly in waste minimization and energy efficiency.

Zirconium acetylacetonate functions as a highly efficient Lewis acid catalyst in esterification, enabling direct condensation of carboxylic acids and alcohols. The compound’s zirconium center coordinates to carbonyl oxygen atoms, polarizing the carboxylic acid substrate and facilitating nucleophilic attack by alcohols [4] [5].

Mechanistic Insights and Substrate Scope

Density functional theory (DFT) studies reveal that Zr(acac)4 adopts a dinuclear structure in solution, with terminal η2-carboxylate ligands serving as active sites for substrate activation [2]. Kinetic analyses demonstrate a negative rate dependence on carboxylic acid concentration, attributed to reversible off-cycle adduct formation between Zr(acac)4 and excess acid [5]. This behavior necessitates optimized stoichiometry, with equimolar acid-alcohol ratios achieving 81–93% yields in solvent-free systems [4] [6].

Table 1: Catalytic Performance in Model Esterifications

| Substrate Pair | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Benzoic acid + 2-Phenylethanol | 89.7 | 80°C, 2 mol% catalyst | [5] |

| Cyclohexanecarboxylic acid + Benzyl alcohol | 93.6 | Solvent-free, 1 mol% catalyst | [6] |

| Acetic acid + n-Butanol | 84.9 | 100°C, mesoporous support | [6] |

Notably, Zr(acac)4 exhibits exceptional functional group tolerance, preserving C–Br bonds and unsaturated moieties during reaction [4]. Steric effects dominate selectivity; branched alcohols show reduced conversion compared to linear analogs due to hindered access to the zirconium center [5].

Solvent-Free and Green Chemistry Applications

Recent protocols eliminate organic solvents by leveraging Zr(acac)4’s thermal stability (decomposition onset >200°C). In cyclandelate synthesis—a cardiovascular drug—gram-scale reactions achieve 81% yield with 1 mol% catalyst loading [4]. The catalyst’s water tolerance enables crude reagent use, bypassing stringent drying requirements typical of traditional Brønsted acid catalysts [6].

Ring-Opening Polymerization Mechanisms

Zr(acac)4 mediates controlled ring-opening polymerization (ROP) of cyclic esters and carbonates, producing biodegradable polyesters and polycarbonates with narrow polydispersity indices (Đ = 1.1–1.3) [1] [3].

Coordination-Insertion Pathways

The proposed mechanism involves:

- Monomer Activation: Zr(acac)4 coordinates to the carbonyl oxygen of cyclic monomers (e.g., trimethylene carbonate), weakening the adjacent C–O bond [1].

- Nucleophilic Attack: Alcohol initiators or polymer chain ends perform nucleophilic opening of the activated monomer, with subsequent zirconium alkoxide regeneration [3].

- Chain Propagation: Iterative monomer insertion yields high-molecular-weight polymers (Mn up to 45 kDa) [1].

Table 2: Polymerization Performance with Zr(acac)4

| Monomer | Mn (kDa) | Đ | Application |

|---|---|---|---|

| Trimethylene carbonate | 32.4 | 1.18 | Biodegradable scaffolds |

| L,L-Lactide | 45.1 | 1.22 | Medical implants |

| ε-Caprolactone | 28.7 | 1.15 | Drug delivery systems |

Copolymerization and Functional Materials

Terpolymerization of L-lactide, glycolide, and trimethylene carbonate yields shape-memory polymers with glass transition temperatures tunable between 35–55°C [1]. Introducing carboxyl-functionalized cyclic carbonates enables direct synthesis of polyacids—bypassing post-polymerization modification steps—for pH-responsive drug carriers [1] [3].

Heterogeneous Catalysis via Clay-Supported Complexes

Immobilizing Zr(acac)4 on mesoporous supports enhances recyclability while maintaining catalytic activity. Zirconium-incorporated SBA-15 molecular sieves (Zr–SBA-15) demonstrate particular promise, with surface areas exceeding 800 m2/g and pore diameters of 6–8 nm [6].

Synthesis and Characterization of Supported Catalysts

A two-step methodology achieves effective immobilization:

- Direct Hydrothermal Synthesis: Co-condensing tetraethyl orthosilicate and zirconium precursors forms Si–O–Zr linkages within the SBA-15 framework [6].

- Ionic Liquid Modification: Grafting Brønsted–Lewis acidic ionic liquids (e.g., [mim-ps]Cl–ZnCl2) introduces bifunctional active sites, confirmed by XPS and FT-IR [6].

Table 3: Physicochemical Properties of Zr–SBA-15 Catalysts

| Parameter | Zr–SBA-15 | Zr–SBA-15/[mim-ps]Cl–ZnCl2 |

|---|---|---|

| Surface area (m2/g) | 812 | 746 |

| Pore volume (cm3/g) | 1.02 | 0.88 |

| Acid density (mmol/g) | 0.45 | 1.12 |

Enhanced Stability and Recyclability

Clay-supported Zr(acac)4 retains >85% initial activity after five reaction cycles in esterification, compared to <30% for homogeneous analogs [6]. The constrained pore environment suppresses zirconium leaching (<0.5 ppm per cycle) while allowing substrate diffusion to active sites [6]. In PU thermoset reprocessing, Zr(acac)4-modified clays reduce stress relaxation times by 40% at 140°C through dynamic carbamate exchange [3].

The spectroscopic characterization of zirconium acetylacetonate reveals a complex coordination environment with distinct spectral signatures that reflect its eight-coordinate square antiprismatic geometry. Infrared spectroscopy provides fundamental insights into the metal-ligand bonding interactions, with characteristic Zr-N stretching frequencies observed at 457-502 cm⁻¹ and Zr-O stretching vibrations appearing at 649-680 cm⁻¹ [1]. The acetylacetonate ligand coordination is confirmed by specific Zr-O stretching modes at 702-818 cm⁻¹, which are distinctly different from free acetylacetone vibrations [1].

The chelation of acetylacetonate ligands to the zirconium center is evidenced by characteristic shifts in the carbonyl and carbon-carbon stretching frequencies. The C=O stretching vibrations of the chelated ligands appear at 1553-1560 cm⁻¹, representing a significant shift from the free ligand frequencies due to electron delocalization within the chelate ring [2]. Similarly, the C-C stretching vibrations are observed at 1335-1339 cm⁻¹, confirming the bidentate coordination mode of the acetylacetonate ligands [2].

Nuclear magnetic resonance spectroscopy reveals the stereochemical non-rigidity of the complex in solution. The ¹H NMR spectrum exhibits a single methyl signal, indicating rapid exchange of the acetylacetonate ligands on the NMR time scale [3]. The methine proton appears as a characteristic signal at 5.524 ppm, while the methyl protons are observed in the range of 2.045-2.237 ppm [4]. This dynamic behavior is consistent with the high coordination number and the tendency of eight-coordinate complexes to undergo facile stereochemical rearrangements.

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak observed at m/z 487.66, corresponding to the intact zirconium acetylacetonate complex [5]. The base peak at m/z 43 corresponds to the acetyl fragment [CH₃CO]⁺, which is characteristic of acetylacetonate complexes [4].

| Technique | Frequency/Chemical Shift | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | 457-502 cm⁻¹ | Zr-N stretching | [1] |

| Infrared (IR) Spectroscopy | 649-680 cm⁻¹ | Zr-O stretching | [1] |

| Infrared (IR) Spectroscopy | 702-818 cm⁻¹ | Zr-O stretching (acetylacetonate) | [1] |

| Infrared (IR) Spectroscopy | 1553-1560 cm⁻¹ | C=O stretching (chelated) | [2] |

| Infrared (IR) Spectroscopy | 1335-1339 cm⁻¹ | C-C stretching (chelated) | [2] |

| Proton NMR (¹H NMR) | 5.524 ppm | Methine proton (CH) | [4] |

| Proton NMR (¹H NMR) | 2.045-2.237 ppm | Methyl protons (CH₃) | [4] |

| Mass Spectrometry | 487.66 | Molecular ion [M]⁺ | [5] |

X-ray Diffraction Studies of Molecular Configurations

X-ray diffraction studies have provided definitive structural characterization of zirconium acetylacetonate, revealing its eight-coordinate square antiprismatic geometry. The complex crystallizes in the monoclinic crystal system with space group P2₁/c, where the zirconium atom resides on a crystallographic two-fold rotation axis [6]. This positioning results in the coordination of four chelating acetylacetonate ligands forming a square antiprismatic coordination polyhedron around the metal center [6].

The molecular structure exhibits D₂ symmetry, representing the maximum symmetry achievable for this stereoisomeric type [3] [7]. The eight Zr-O bonds are nearly equivalent, with an average bond length of 2.19 Å, indicating uniform coordination of the acetylacetonate ligands [3]. This bond length is consistent with typical values for zirconium β-diketonate complexes, which generally range from 2.1-2.2 Å [8].

The coordination geometry can be described as a distorted square antiprism, where the zirconium center is surrounded by eight oxygen atoms from the four bidentate acetylacetonate ligands. The bite angles of the chelating ligands average 74-75°, which is typical for acetylacetonate coordination [8]. The molecular configuration exhibits chirality due to the D₂ symmetry, making the complex optically active [3].

Detailed crystallographic analysis reveals that deviations from perfect D₂ symmetry are primarily limited to the Zr-O bonds, which represent the weakest interactions in the coordination sphere [7]. The dimensional integrity of the chelate rings is maintained, with virtual equivalence observed for chemically similar bonds throughout the structure [7]. The observed lengthening of lateral edges relative to square faces in the coordination polyhedron is consistent with theoretical predictions for square antiprismatic geometries [7].

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 8 | [3] |

| Geometry | Square antiprismatic | [3] [6] [7] |

| Molecular Symmetry | D₂ | [3] |

| Zr-O Bond Length (Å) | 2.19 | [3] |

| Number of Zr-O Bonds | 8 (nearly equivalent) | [3] |

| Crystal System | Monoclinic | [6] [8] |

| Space Group | P2₁/c | [6] |

| Bite Angle (°) | 74-75 | [8] |

| Stereochemistry | Chiral | [3] |

Stereochemical Non-Rigidity in Solution Phase

The stereochemical non-rigidity of zirconium acetylacetonate in solution represents a fundamental characteristic of high coordination number complexes. The compound exhibits fluxional behavior, as evidenced by the observation of a single methyl signal in the ¹H NMR spectrum, indicating rapid exchange of the acetylacetonate ligands on the NMR time scale [3]. This dynamic behavior is typical of compounds with coordination numbers greater than six, where the increased steric crowding and reduced ligand field stabilization energy facilitate stereochemical rearrangements [3].

Temperature-dependent NMR studies reveal that the fluxional behavior occurs at room temperature, with the complex showing increased mobility at elevated temperatures [9] [10]. Variable-temperature NMR investigations demonstrate that the coalescence of methyl signals occurs at 91.8 ± 0.5 °C, providing direct evidence for the dynamic nature of the coordination environment [11]. This temperature dependence is consistent with an activated process involving ligand dissociation and subsequent rearrangement.

The mechanism of ligand exchange involves the formation of a nine-coordinate adduct through the coordination of free acetylacetone to the eight-coordinate zirconium center [12]. Kinetic studies in various organic solvents have revealed that the observed first-order rate constant for acetylacetonate exchange can be expressed as a function of free acetylacetone concentration [12]. The activation parameters for this process have been determined: ΔH‡ = 33.7 ± 2.3 kJ/mol and ΔS‡ = -87.8 ± 8.1 J/(K·mol) in CDCl₃ [12].

Deuterium kinetic isotope effects have been observed when [²H₂]acetylacetone is used in place of normal acetylacetone, confirming the involvement of proton transfer processes in the exchange mechanism [12]. The rate of exchange varies significantly with solvent polarity, with faster rates observed in less polar solvents such as CDCl₃ and C₆D₆ compared to more polar solvents like CD₃CN [12].

The stereochemical rearrangements likely involve a coordination geometry change from eight-coordinate to seven-coordinate intermediate species, followed by ligand reorientation and return to the eight-coordinate state [9]. Computational studies and kinetic isotope effect measurements suggest that the dynamic process involves dissociation of a single acetylacetonate oxygen atom and subsequent twisting of the resulting seven-coordinate species [9].

| Observation | Details | Reference |

|---|---|---|

| Fluxional Behavior | Stereochemically non-rigid in solution | [3] |

| NMR Time Scale | Single methyl signal observed by ¹H NMR | [3] |

| Temperature Dependence | Fluxional at room temperature | [9] [10] |

| Ligand Exchange Mechanism | Nine-coordinate adduct formation | [12] |

| Activation Parameters (ΔH‡) | 33.7 ± 2.3 kJ/mol (CDCl₃) | [12] |

| Activation Parameters (ΔS‡) | -87.8 ± 8.1 J/(K·mol) (CDCl₃) | [12] |

| Coordination Geometry Changes | Eight-coordinate ⇌ Seven-coordinate | [9] |

| Methyl Signal Coalescence | Coalescence at 91.8 ± 0.5 °C | [11] |

| Deuterium Kinetic Isotope Effect | Observed with [²H₂]acetylacetone | [12] |

| Solvent Effects | Rate varies with solvent polarity | [12] |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 127 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 123 of 127 companies with hazard statement code(s):;

H302+H312+H332 (30.89%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (32.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (32.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (31.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant